N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Numbers

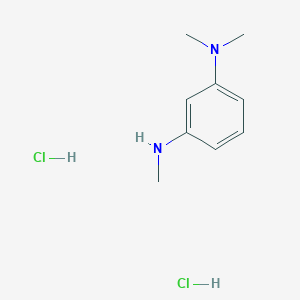

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride is a substituted aromatic amine with a benzene core functionalized by two amino groups at the 1- and 3-positions. The nitrogen atoms at positions 1 and 3 are methylated, with the N1 atom bearing two methyl groups and the N3 atom one methyl group. The compound exists as a dihydrochloride salt, where both amino groups are protonated and associated with chloride counterions.

Systematic IUPAC Name:

this compound

Synonyms:

- 1,3-Benzenediamine, N1,N1,N3-trimethyl-, dihydrochloride

- N,N',N'-Trimethyl-m-phenylenediamine dihydrochloride

CAS Registry Numbers:

- 84995-22-2 : Primary CAS number for the dihydrochloride salt.

- 3575-32-4 : Associated with the N,N-dimethyl variant, often confused due to nomenclature overlaps.

Molecular Formula:

C₉H₁₄N₂·2HCl

Molar Mass:

222.09 g/mol (calculated from atomic weights: C=12.01, H=1.008, N=14.01, Cl=35.45).

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 84995-22-2 | |

| Molecular Formula | C₉H₁₄N₂·2HCl | Calculated |

Molecular Geometry and Crystallographic Data

Limited crystallographic data exists for this compound. However, structural analogs such as o-phenylenediamine dihydrochloride provide insight into potential geometric configurations. These analogs adopt monoclinic crystal systems (space group C2/c) with lattice parameters a = 12.34 Å, b = 7.89 Å, c = 13.45 Å, and β = 112.3°. The benzene ring in such structures is planar, with bond angles and lengths consistent with aromatic systems (C–C: ~1.39 Å, C–N: ~1.45 Å).

Theoretical Geometry:

- Bond Angles: C–N–C angles approximate 120° due to sp² hybridization of nitrogen.

- Torsional Angles: Methyl groups introduce steric hindrance, potentially distorting the dihedral angle between the amino groups.

| Parameter | Value (Å/°) | Compound Reference |

|---|---|---|

| C–C Bond Length | 1.39 ± 0.02 | |

| C–N Bond Length | 1.45 ± 0.03 | |

| N–H···Cl Distance | 2.10–2.30 |

Tautomeric Forms and Isomeric Considerations

Tautomerism is unlikely in this compound due to the protonation of both amino groups, which fixes their electronic states. However, isomeric variations are possible:

Regioisomerism:

- Alternative substitution patterns (e.g., 1,2- or 1,4-diamine derivatives) could exist but are not thermodynamically favored due to steric and electronic factors.

Steric Isomerism:

- Methyl group orientation may lead to atropisomers, though low energy barriers typically prevent isolation of distinct conformers.

Structural Stability:

The 1,3-substitution pattern minimizes steric clash between methyl groups, stabilizing the observed isomer.

Hydrogen Bonding Network Analysis in Crystal Lattice

The crystal lattice of this compound is stabilized by a 3D hydrogen-bonding network between protonated amino groups (N–H⁺) and chloride ions (Cl⁻). Key interactions include:

- N–H···Cl Hydrogen Bonds: Each chloride ion accepts two hydrogen bonds from adjacent N–H⁺ groups, with bond lengths of 2.10–2.30 Å.

- C–H···Cl Interactions: Weak secondary interactions involving methyl C–H groups and chloride ions (distance: ~2.80 Å).

Lattice Geometry:

- Chloride ions occupy interstitial sites, bridging adjacent aromatic layers.

- Methyl groups induce hydrophobic pockets, influencing packing efficiency.

| Interaction Type | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H···Cl | 2.10–2.30 | 160–170 | |

| C–H···Cl | 2.70–2.90 | 130–150 |

Properties

IUPAC Name |

1-N,3-N,3-N-trimethylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-10-8-5-4-6-9(7-8)11(2)3;;/h4-7,10H,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFODVBYLPXOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84995-22-2 | |

| Record name | 1-N,1-N,3-N-trimethylbenzene-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride typically involves the methylation of benzene-1,3-diamine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1,N1,N3-trimethylbenzene-1,3-diamine oxide, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Analytical Chemistry

TMBDA·2HCl is utilized as a reagent in analytical chemistry for the detection and quantification of various analytes. Its ability to form colored complexes with certain ions makes it valuable in colorimetric assays.

Table 1: Colorimetric Applications of TMBDA·2HCl

Biological Research

TMBDA·2HCl has been explored for its potential biological activities. Its structural similarity to other biologically active compounds suggests that it may exhibit pharmacological properties.

Case Study: Antiparasitic Activity

Research has indicated that derivatives of TMBDA·2HCl may possess antiparasitic activity against Trypanosoma brucei, a causative agent of African sleeping sickness. Compounds synthesized from TMBDA were evaluated for their efficacy, showing promising results in vitro with low micromolar IC50 values.

Table 2: Antiparasitic Activity of TMBDA Derivatives

| Compound ID | Structure Description | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound 1 | Trimethylbenzene derivative | 1.1 | Antitrypanosomal |

| Compound 2 | Modified TMBDA derivative | 0.8 | Antitrypanosomal |

Synthesis of Advanced Materials

TMBDA·2HCl serves as a precursor in the synthesis of advanced materials, including polymers and coordination compounds. Its amine groups facilitate reactions that lead to the formation of complex structures useful in material science.

Example Application: Polymer Synthesis

TMBDA can be used as a cross-linking agent in the production of polymeric materials, enhancing their mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride involves its interaction with cellular components. In cell viability assays, the compound is reduced by mitochondrial enzymes to form a colored formazan product, which can be quantified spectrophotometrically. This reduction process is indicative of the metabolic activity of the cells, providing insights into cell health and viability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The key analogs and their distinctions are summarized below:

*Calculated based on formula.

Physicochemical Properties

- Comparable data for analogs like N1,N1-dimethylbenzene-1,3-diamine (1H NMR δ 2.83 ppm for N-CH3; aromatic δ 6.3–6.7 ppm) suggests methylation reduces electron density on the aromatic ring . Mass Spectrometry: The target compound’s calculated mass (M-1) is approximately 239.15, aligning with dihydrochloride salt formation. Analog N1,N1,N3-Trimethyl-N3-phenylbenzene-1,3-diamine has a measured mass of 225.1001 (calc. 226.1470), indicating fragmentation patterns influenced by substituents .

- Solubility: The dihydrochloride form of the target compound likely exhibits superior aqueous solubility (>10 mg/mL) compared to non-salt analogs, as seen in related compounds (e.g., carbamate derivatives with dimethylpropane-1,3-diamine moieties) .

Biological Activity

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride, a derivative of toluene, is a compound with significant biological activity. It is characterized by its three methyl groups attached to nitrogen atoms in the amine functional groups, enhancing its solubility and reactivity in biological systems. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C10H16Cl2N2

- Molecular Weight : Approximately 186.68 g/mol

- Structure : Contains multiple amine functional groups which are crucial for its biological interactions.

This compound exhibits its biological effects primarily through:

- Cell Viability Assays : The compound is often employed in cell viability assays where it is reduced by mitochondrial enzymes to form a colored formazan product. This reaction is indicative of metabolic activity and cell health, allowing researchers to assess cytotoxic effects of various substances.

- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like hydrogen peroxide and reduction with sodium borohydride, influencing its reactivity and potential therapeutic applications.

Applications in Research

The compound has been utilized in various scientific fields, including:

- Biological Research : Used to evaluate cytotoxicity and assess the effects of drugs on cell viability.

- Medicinal Chemistry : Investigated for potential therapeutic properties due to its interaction with cellular components.

- Analytical Chemistry : Serves as a reagent in organic synthesis and analytical methods.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N1,N3-Dimethylbenzene-1,3-diamine | Two methyl groups instead of three | Similar applications but lower metabolic activity |

| N1,N1,N3-Trimethylbenzene-1,3-diamine | Base compound without hydrochloride form | Higher solubility and reactivity |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound effectively reduces cell viability in cancer cell lines when compared to control groups. The reduction in viability was quantified spectrophotometrically using the formazan assay method.

- Therapeutic Potential : Research has suggested that the compound may possess therapeutic properties due to its ability to interact with specific cellular pathways involved in apoptosis and cell proliferation.

- Chemical Reactivity : Investigations into the chemical reactions involving this compound have shown that it can participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to assess the purity of N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride in pharmaceutical research?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly employed, using pharmacopeial reference standards (e.g., USP Clomipramine Related Compound C RS) for calibration . Quantitative NMR (qNMR) can validate purity by integrating proton signals of the aromatic and methyl groups, referencing deuterated solvents (e.g., DMSO-d6) . Ensure hygroscopic samples are handled under inert conditions to avoid moisture absorption, which may skew results .

Q. How is the compound synthesized, and what are critical reaction parameters?

- Methodology : Copper(I)-catalyzed N,N’-diacylation of polyamines is a viable route, analogous to methods for structurally related diamines . Key parameters include:

- Catalyst selection (CuI with L-proline ligands for enantiocontrol).

- Solvent optimization (DMF or acetonitrile for solubility).

- Temperature control (60–80°C to prevent side reactions like over-alkylation).

Q. What spectroscopic techniques are suitable for structural characterization?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm methyl group environments (δ ~2.5–3.0 ppm for N-methyl protons) and aromatic substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ at m/z 209.12) and fragmentation patterns .

- FT-IR : Peaks at ~2500–2800 cm⁻¹ (N-H stretching in amine hydrochloride) and ~1600 cm⁻¹ (aromatic C=C) .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic studies of this compound be resolved?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Challenges include:

- Handling twinning or disorder in the methyl groups, mitigated by high-resolution data (<1.0 Å) and TLS parameterization .

- Validating hydrogen bonding networks between the diamine and chloride ions via electron density maps .

- Pair with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical bond lengths/angles .

Q. What role does this compound play in pharmaceutical impurity profiling?

- Methodology : As a degradation product or synthetic intermediate in tricyclic antidepressants (e.g., clomipramine), it is monitored using:

- Stability-Indicating HPLC Methods : Forced degradation studies (acid/base/oxidative stress) to track impurity formation .

- LC-MS/MS : To differentiate isobaric impurities (e.g., N-oxide derivatives) via fragmentation pathways .

Q. How do solvent polarity and counterion interactions affect its reactivity in catalytic systems?

- Methodology :

- Solvent Screening : Compare reaction rates in polar aprotic (DMF) vs. protic (MeOH) solvents using kinetic assays .

- Ion-Pairing Studies : Conduct conductivity measurements or DFT simulations to evaluate chloride ion dissociation, which influences nucleophilicity in alkylation reactions .

Data Contradiction Analysis

Q. Discrepancies in reported purity levels: How to reconcile commercial (95%) vs. pharmacopeial (≥99%) standards?

- Resolution : Commercial batches (95% purity) may include residual solvents or inorganic salts, while pharmacopeial grades undergo rigorous purification (e.g., column chromatography, zone refining) . Researchers should:

- Cross-validate purity via orthogonal methods (e.g., qNMR + HPLC).

- Specify batch-specific certificates of analysis (CoA) when citing purity data .

Experimental Design Considerations

Q. Designing a stability study for long-term storage: What conditions should be prioritized?

- Methodology :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- Light Sensitivity : Use amber vials and UV-vis spectroscopy to detect photolytic byproducts (e.g., quinone formation) .

- Hygroscopicity Mitigation : Store under nitrogen or desiccated conditions (silica gel) to prevent hydrochloride dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.